2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-benzimidazole
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Overview
Description
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This particular compound is characterized by the presence of phenoxy groups attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzyl alcohol with phenoxyacetic acid under acidic conditions to form the intermediate 2-(phenoxymethyl)-1H-benzimidazole. This intermediate is then reacted with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phenoxy-substituted benzodiazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzodiazole derivatives with hydrogenated phenoxy groups.
Substitution: Formation of benzodiazole derivatives with substituted phenoxy groups.
Scientific Research Applications
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, including polymers and resins for 3D printing
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: A compound with similar phenoxy groups but different core structure.
N′,N′-Bis (2-hydroxy-3-phenoxypropyl)benzohydrazide: Another compound with phenoxy groups and a benzohydrazide core.
Uniqueness
2-(phenoxymethyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is unique due to its benzodiazole core combined with phenoxy groups, which may contribute to its distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22N2O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(phenoxymethyl)-1-(3-phenoxypropyl)benzimidazole |
InChI |
InChI=1S/C23H22N2O2/c1-3-10-19(11-4-1)26-17-9-16-25-22-15-8-7-14-21(22)24-23(25)18-27-20-12-5-2-6-13-20/h1-8,10-15H,9,16-18H2 |
InChI Key |
PLSRXNGJYAFGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Origin of Product |
United States |
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